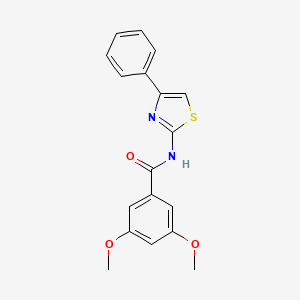

![molecular formula C18H20N4O B2972352 2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 847387-47-7](/img/structure/B2972352.png)

2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of this compound. Notably, a chemodivergent synthesis has been reported, allowing the formation of both N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for these two pathways differ, with the former occurring in toluene via C–C bond cleavage promoted by I2 and TBHP , while the latter involves a one-pot tandem cyclization/bromination in ethyl acetate .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

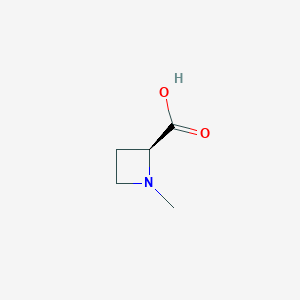

- Aza-Wittig Reaction : The title compound, part of the imidazo[1,2-a]pyrimidine family, was synthesized via the aza-Wittig reaction, showcasing the versatility of this methodology in creating planar ring systems with potential for further functionalization (S. Deng et al., 2010).

- Copper-Catalyzed Synthesis : A Cu-catalyzed approach was utilized for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, highlighting a novel activation mode of ethyl tertiary amines and offering a broad substrate scope for the production of valuable heterocyclic compounds (C. Rao et al., 2017).

Structural Analysis and Crystallography

- Crystal Structure : Investigations into the crystal structure of imidazo[1,2-a]pyrimidine derivatives reveal the spatial arrangements and potential for weak intermolecular interactions, which could inform the design of materials or biological molecules (Yanggen Hu et al., 2007).

Antimicrobial and Anti-inflammatory Applications

- Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety and imidazo[1,2-a]pyrimidine ring were synthesized, some of which demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial therapies (M. E. Azab et al., 2013).

Chemical Synthesis and Reactivity

- Regioselective Arylation : Imidazo[1,2-a]pyrimidine was arylated at the 3-position with aryl bromides, providing an efficient one-step synthesis method for 3-arylimidazo[1,2-a]pyrimidines, which could be foundational in the development of novel compounds with varied biological activities (Wenjie Li et al., 2003).

Mécanisme D'action

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been known to interact with a variety of biological targets, including enzymes like cholinesterase .

Biochemical Pathways

Without specific information on the target and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazo[1,2-a]pyridines are often involved in a wide range of biological processes due to their interaction with various targets .

Propriétés

IUPAC Name |

2-ethyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-5-7-14(11-15)16-12-22-10-6-9-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHDARTMMHWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

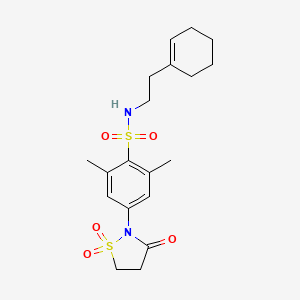

![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)